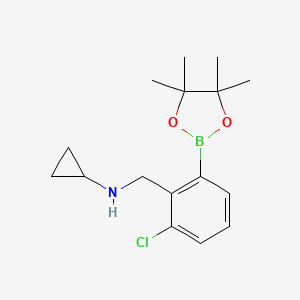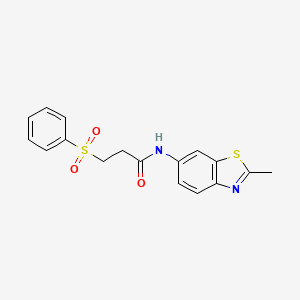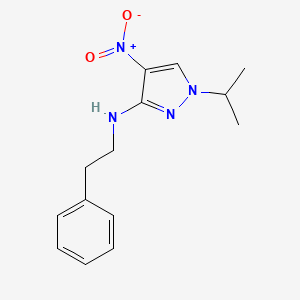
3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester” is a complex chemical with a wide range of properties . It has a CAS Number of 2096334-08-4 and a molecular weight of 307.63 . The IUPAC name for this compound is N-[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]cyclopropanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23BClNO2/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(18)12(13)10-19-11-8-9-11/h5-7,11,19H,8-10H2,1-4H3 . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
Boronic esters, such as this compound, are often used in Suzuki-Miyaura coupling reactions . They are also involved in catalytic protodeboronation reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.63 . It is recommended to be stored in a refrigerator .科学的研究の応用
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves coupling an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The pinacol ester of 3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid serves as a valuable boron reagent in SM reactions, enabling the synthesis of diverse organic molecules .
Hydromethylation via Protodeboronation
Recent research has demonstrated the catalytic protodeboronation of alkyl boronic esters, including pinacol esters. This process allows for the formal anti-Markovnikov hydromethylation of alkenes. The pinacol ester of our compound could be employed in this transformation, providing a unique route to functionalized organic molecules .
Drug Discovery and Medicinal Chemistry
Boronic acids are essential tools in drug discovery due to their ability to form reversible covalent bonds with biological targets. Researchers have explored the use of boronic acids in protease inhibitors, kinase inhibitors, and other therapeutic agents. The pinacol ester of 3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid may find applications in designing novel drugs .
Materials Science and Polymer Chemistry
Boronic acids participate in dynamic covalent chemistry, making them useful in materials science. The pinacol ester of our compound could be incorporated into stimuli-responsive polymers, hydrogels, and other materials that undergo reversible bond formation and cleavage .
Organocatalysis and Asymmetric Synthesis
Boronic acids serve as organocatalysts in various transformations. Researchers have used them in asymmetric reactions, such as the Suzuki–Miyaura coupling of chiral boronic acids. The pinacol ester of 3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid might contribute to enantioselective processes .
Chemical Biology and Bioconjugation
Boronic acids are employed in bioorthogonal chemistry and bioconjugation. Their reversible binding to diols (e.g., sugars) allows for selective labeling of biomolecules. The pinacol ester of our compound could be used for site-specific modification of proteins or other biomolecules .
将来の方向性
The use of boronic esters in Suzuki-Miyaura coupling reactions and catalytic protodeboronation reactions suggests potential future directions in organic synthesis . These reactions are valuable tools in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
作用機序
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic acids and their esters, including pinacol esters, are known to participate in the suzuki–miyaura cross-coupling reaction . This reaction involves the transmetalation of the boronic ester to a palladium catalyst, followed by a reductive elimination step to form a new carbon-carbon bond .
Biochemical Pathways
The suzuki–miyaura reaction, in which this compound can participate, is a key method for forming carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally considered to be only marginally stable in water .
Result of Action
The compound’s potential participation in the suzuki–miyaura reaction could result in the formation of new carbon-carbon bonds .
Action Environment
The action of 3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester can be influenced by environmental factors such as pH. For instance, the hydrolysis rate of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be considerably accelerated at physiological pH .
特性
IUPAC Name |
N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO2/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(18)12(13)10-19-11-8-9-11/h5-7,11,19H,8-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHDJXWDRBDIMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2390597.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2390599.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2390604.png)
![2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide](/img/structure/B2390605.png)
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)
![4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2390609.png)
![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2390615.png)
![6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole](/img/structure/B2390617.png)
![1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B2390618.png)